![molecular formula C16H16N2O3S B2809383 N-(furan-2-ylmethyl)-5-methyl-N-(2-(thiophen-2-yl)ethyl)isoxazole-4-carboxamide CAS No. 1448122-37-9](/img/structure/B2809383.png)
N-(furan-2-ylmethyl)-5-methyl-N-(2-(thiophen-2-yl)ethyl)isoxazole-4-carboxamide
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Description
N-(furan-2-ylmethyl)-5-methyl-N-(2-(thiophen-2-yl)ethyl)isoxazole-4-carboxamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is known for its potential therapeutic properties, which have been extensively studied in recent years.
Scientific Research Applications
Synthesis and Characterization
N-(furan-2-ylmethyl)-5-methyl-N-(2-(thiophen-2-yl)ethyl)isoxazole-4-carboxamide and its derivatives are synthesized through various chemical reactions, including condensation, cyclization, and coupling processes. These compounds are characterized using techniques such as IR, ^1H NMR, and mass spectrometry. For instance, a related compound, 2-amino-4-(4-chlorophenyl)-N-(3-furan-2-ylmethyl carboxamido) thiophenes, was synthesized using the Gewald reaction and characterized by IR, ^1H NMR, and mass spectral data (Arora, Saravanan, Mohan, & Bhattacharjee, 2013).
Antimicrobial Activity
The antimicrobial activity of these compounds is a significant area of research. Schiff bases derived from similar structural frameworks have been tested against various microbial strains, showing promising antimicrobial properties (Arora, Saravanan, Mohan, & Bhattacharjee, 2013).
Anticancer and EGFR Inhibition
A series of derivatives, specifically N-(furan-2-ylmethyl)-1H-indole-3-carboxamide, have been designed as novel scaffolds targeting the epidemal growth factor receptor (EGFR) to develop anticancer agents. These compounds exhibited potent anticancer activities against EGFR high-expressed cancer cell lines and showed low toxicity against normal cells, indicating their potential as EGFR inhibitors (Lan et al., 2017). The same study also explored the binding interaction of these compounds with EGFR through molecular docking, providing insights into their mechanism of action as anticancer agents.
Electrophilic Substitution Reactions
These compounds undergo various electrophilic substitution reactions, including nitration, bromination, formylation, and acylation, to produce a range of derivatives. These reactions are critical for functionalizing the molecules and enhancing their biological activities or altering their physical and chemical properties for specific applications (Aleksandrov & El’chaninov, 2017).
Antiprotozoal Activity
Compounds containing the furan and thiophene moieties have shown significant antiprotozoal activities. For example, novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines exhibited strong DNA affinities and potent in vitro and in vivo activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum, suggesting their potential as antiprotozoal agents (Ismail et al., 2004).
properties
IUPAC Name |
N-(furan-2-ylmethyl)-5-methyl-N-(2-thiophen-2-ylethyl)-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c1-12-15(10-17-21-12)16(19)18(11-13-4-2-8-20-13)7-6-14-5-3-9-22-14/h2-5,8-10H,6-7,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDVYFCBZSWADTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)N(CCC2=CC=CS2)CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-5-methyl-N-(2-(thiophen-2-yl)ethyl)isoxazole-4-carboxamide |
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